2-iodo-4,5-dimethoxy-benzoic acid ethyl ester
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Overview
Description
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 are replaced by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester typically involves the iodination of 4,5-dimethoxybenzoic acid followed by esterification. One common method starts with 4,5-dimethoxybenzoic acid, which is iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-4,5-dimethoxybenzoic acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of iodination and esterification, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert the ester group to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Coupling: Products include biaryl compounds.
Scientific Research Applications
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism involves interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The iodine and methoxy groups play crucial roles in modulating its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3,5-dimethoxy-benzoic acid ethyl ester
- 2-Bromo-4,5-dimethoxy-benzoic acid ethyl ester
- 2-Iodo-4,5-dimethoxy-benzoic acid methyl ester
Uniqueness
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom enhances its ability to participate in coupling reactions, while the methoxy groups influence its solubility and stability.
Properties
IUPAC Name |
ethyl 2-iodo-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYAPJKUPQETKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1I)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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